![molecular formula C19H16N2O B7497832 3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile](/img/structure/B7497832.png)
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is also known as PD173074 and has been found to be a potent inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Mécanisme D'action
PD173074 works by binding to the ATP-binding site of the FGFR tyrosine kinase, thereby preventing the phosphorylation and activation of downstream signaling pathways that promote cancer cell growth and survival. This inhibition of FGFR signaling has been shown to induce apoptosis (cell death) in cancer cells and to inhibit tumor growth in animal models.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, PD173074 has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PD173074 is its potency and specificity for FGFR inhibition, which makes it a valuable tool for studying the role of FGFR signaling in cancer and other diseases. However, one limitation of PD173074 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on PD173074. One area of interest is the development of more soluble and bioavailable analogs of PD173074 that can be used in clinical trials for cancer treatment. Another area of interest is the investigation of the neuroprotective effects of PD173074 in more detail, with the goal of developing new therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for PD173074 to be used in combination with other cancer therapies to improve treatment outcomes.
Méthodes De Synthèse
The synthesis of PD173074 involves a multi-step process that starts with the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-cyanobenzonitrile in the presence of a base to form PD173074.
Applications De Recherche Scientifique
PD173074 has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent inhibitor of FGFR, which is a key player in the development and progression of various types of cancer. In particular, PD173074 has been shown to be effective against several types of solid tumors, including breast cancer, prostate cancer, and non-small cell lung cancer.
Propriétés
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-14-15-5-4-8-18(13-15)19(22)21-11-9-17(10-12-21)16-6-2-1-3-7-16/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXISSSULWCHXCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.